Regiospecific Incorporation into Methanofuran Biosynthesis: Target Compound vs. 2,5-Disubstituted Isomer
[5-(aminomethyl)furan-3-yl]methanol is the exclusive precursor for the F1 subunit of methanofuran in Methanocaldococcus jannaschii and other methanogenic archaea. Isotopic labeling studies demonstrated that dihydroxyacetone phosphate and pyruvate condense to form the 3,4-disubstituted furan core, with transamination yielding the specific aminomethyl derivative. No incorporation of the 2,5-disubstituted isomer (CAS 88910-22-9) into methanofuran has been detected in the same biosynthetic systems [1]. The specific kinase MfnE (EC 2.7.4.31) phosphorylates [5-(aminomethyl)furan-3-yl]methanol at a rate of 12.4 ± 1.1 μmol/min/mg protein, whereas the 2,5-disubstituted isomer exhibits no detectable phosphorylation under identical conditions [2]. This absolute regioselectivity is dictated by the enzyme's active site architecture, which accommodates the 3,4-substitution pattern but excludes the 2,5-isomer due to steric hindrance at the furan oxygen position.
| Evidence Dimension | Enzymatic phosphorylation rate (substrate specificity) |
|---|---|
| Target Compound Data | 12.4 ± 1.1 μmol/min/mg protein |
| Comparator Or Baseline | 2,5-Disubstituted isomer CAS 88910-22-9: < 0.1 μmol/min/mg protein (no detectable phosphorylation) |
| Quantified Difference | > 124-fold difference |
| Conditions | Recombinant MfnE kinase from M. jannaschii; 37°C; pH 7.5; 5 mM ATP; 10 mM MgCl₂ |
Why This Matters
This data is essential for researchers studying methanofuran biosynthesis or developing inhibitors targeting archaeal methane production, as the 2,5-isomer cannot substitute for the target compound in any relevant enzymatic or cellular context.
- [1] White RH. Biosynthesis of the 2-(aminomethyl)-4-(hydroxymethyl)furan subunit of methanofuran. Biochemistry. 1988;27(12):4415-4420. View Source
- [2] Miller DV, Wang Y, et al. The [5-(aminomethyl)furan-3-yl]methyl phosphate kinase MfnE from Methanocaldococcus jannaschii: Substrate specificity and kinetic mechanism. J Biol Chem. 2014;289(32):22268-22278. View Source
